molecular formula C21H26N4O B11030199 4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol

4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol

Cat. No.: B11030199
M. Wt: 350.5 g/mol
InChI Key: SEURGKCEJGDLPH-UHFFFAOYSA-N
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Description

This compound features a pyrazole core substituted with:

  • 1-(4,6-Dimethylpyrimidin-2-yl): A pyrimidine ring with methyl groups at positions 4 and 6, known to enhance biological activity in agrochemicals and pharmaceuticals .
  • 4-(4-tert-Butylbenzyl): A bulky hydrophobic group that may improve metabolic stability and membrane permeability.
  • 3-Methyl: A small alkyl group influencing steric and electronic properties.
  • 5-Hydroxy: A polar group enabling hydrogen bonding, critical for target binding .

Synthetic routes likely involve condensation of 2-hydrazino-4,6-dimethylpyrimidine with β-diketones or aldehydes, followed by functionalization .

Properties

Molecular Formula

C21H26N4O

Molecular Weight

350.5 g/mol

IUPAC Name

4-[(4-tert-butylphenyl)methyl]-2-(4,6-dimethylpyrimidin-2-yl)-5-methyl-1H-pyrazol-3-one

InChI

InChI=1S/C21H26N4O/c1-13-11-14(2)23-20(22-13)25-19(26)18(15(3)24-25)12-16-7-9-17(10-8-16)21(4,5)6/h7-11,24H,12H2,1-6H3

InChI Key

SEURGKCEJGDLPH-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2C(=O)C(=C(N2)C)CC3=CC=C(C=C3)C(C)(C)C)C

Origin of Product

United States

Preparation Methods

Cyclocondensation of β-Ketonitriles and Hydrazines

A common approach involves reacting β-ketonitriles with hydrazines to form pyrazoles. For example:

  • Starting Materials : A β-ketonitrile (e.g., ethyl 3-oxo-4-(5-phenyl-2H-tetrazol-2-yl)butanoate) undergoes hydrazinolysis to yield a pyrazol-5-ol intermediate.

  • Conditions :

    ParameterValue
    TemperatureRoom temperature to reflux
    SolventEthanol, DMF, or THF
    CatalystAcid (e.g., HCl) or base (e.g., NaH)

This method is scalable and offers moderate to high yields (50–80%).

Dipolar Cycloaddition

1,3-Dipolar cycloaddition of nitrile imines with alkenes or alkynes is another route. For instance:

  • Reagents : Diazomethane or sodium azide with α,β-unsaturated ketones.

  • Outcome : Forms pyrazole rings with regioselectivity, though steric hindrance from the tert-butyl group may require optimized conditions.

Functionalization of the Pyrazole Core

Post-cyclization, the pyrazole is functionalized to introduce substituents at positions 1, 3, and 4.

Introduction of the 4,6-Dimethylpyrimidin-2-yl Group

The pyrimidine moiety is typically attached via nucleophilic substitution or cross-coupling.

Nucleophilic Aromatic Substitution

  • Reagents : 2-Chloro-4,6-dimethylpyrimidine reacts with deprotonated pyrazole.

  • Conditions :

    ParameterValue
    BaseNaH, KOH, or LDA
    SolventTHF, DMF, or DMSO
    Temperature0°C to 60°C

Example :

Cross-Coupling Reactions

Palladium-catalyzed coupling (e.g., Suzuki-Miyaura) enables attachment of aryl groups. For instance:

  • Reagents : Pyrazol-5-ol boronic ester + 2-Bromo-4,6-dimethylpyrimidine.

  • Catalyst : Pd(PPh₃)₄ or Pd(OAc)₂.

Installation of the 4-tert-Butylbenzyl Group

The tert-butylbenzyl group is introduced via alkylation or reductive amination.

Alkylation

  • Reagents : 4-tert-Butylbenzyl chloride or bromide reacts with the pyrazole’s deprotonated nitrogen.

  • Conditions :

    ParameterValue
    BaseK₂CO₃ or NaH
    SolventDMF, THF, or DMSO
    Temperature40–80°C

Example :

Reductive Amination

For secondary amines, tert-butylbenzaldehyde is condensed with the pyrazole’s primary amine under reducing conditions (e.g., NaBH₃CN).

Methylation at Position 3

The 3-methyl group is introduced early in synthesis to direct regioselectivity.

Methyl Group Introduction via Alkylation

  • Reagents : Methyl iodide or dimethyl sulfate with a deprotonated pyrazole.

  • Conditions :

    ParameterValue
    BaseNaH or LDA
    SolventTHF or DMF
    Temperature0°C to 25°C

Example :

Alternative Synthetic Routes

One-Pot Multi-Component Reactions

Combining cyclocondensation and functionalization in a single step reduces purification costs. For example:

  • Reagents : β-Ketonitrile + hydrazine + 4-tert-butylbenzyl chloride + 2-chloro-4,6-dimethylpyrimidine.

  • Conditions : Acidic or basic aqueous/organic solvent systems.

Microwave-Assisted Synthesis

Accelerated reaction rates under microwave irradiation improve yields and reduce reaction times.

Optimization and Challenges

Yield Optimization

Key factors influencing yields include:

  • Solvent Choice : Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity.

  • Catalyst Loading : Pd catalysts (1–5 mol%) minimize side reactions in cross-coupling.

  • Steric Effects : Bulky tert-butyl groups require elevated temperatures or prolonged reaction times.

Purity Considerations

  • Byproducts : Disulfides or oxidized intermediates may form during alkylation.

  • Purification : Column chromatography (SiO₂) or recrystallization (EtOH/H₂O) is essential.

Comparative Analysis of Methods

MethodAdvantagesLimitationsYield (%)
CyclocondensationHigh regioselectivityMulti-step functionalization60–80
Cross-CouplingScalable for complex aryl groupsHigh catalyst cost70–85
One-Pot SynthesisReduced purification stepsLimited substrate compatibility50–65

Chemical Reactions Analysis

Types of Reactions

4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents such as sodium borohydride or lithium aluminum hydride, which may reduce any carbonyl groups present.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the aromatic rings or the pyrazole nitrogen.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, 4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which 4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol exerts its effects involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the nature of the target.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Based Comparisons

Pyrimidinyl-Containing Compounds
Compound Name/Structure Key Substituents Biological Activity Key Differences
Sulfometuron-methyl 4,6-Dimethylpyrimidin-2-yl + sulfonylurea Herbicidal (ALS inhibitor) Lacks pyrazole core; sulfonylurea moiety confers different target specificity .
1-(4,6-Dimethylpyrimidin-2-yl)-5-trifluoromethylpyrazoles 5-Trifluoromethyl + pyrazole Anti-inflammatory (COX-2 inhibition) Trifluoromethyl enhances electronegativity; absence of tert-butylbenzyl reduces lipophilicity.
Bipyrazol-5-ol Derivatives 4,5′-Bipyrazole + aryl/heteroaryl Antibacterial, antifungal Bipyrazole scaffold increases rigidity; hydroxyl position differs (C5 vs. C4).
tert-Butyl-Substituted Pyrazoles
Compound Name/Structure Key Substituents Biological Activity Key Differences
5-(Benzo[d][1,3]dioxol-5-yl)-3-tert-butyl-4,5-dihydro-1H-pyrazole 3-tert-Butyl + dihydro-pyrazole Anticonvulsant Dihydro-pyrazole reduces aromaticity; benzo[d][1,3]dioxolyl adds polarity.
3-(tert-Butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine 3-tert-Butyl + methoxybenzylamine Unspecified (pharmacological study) Amine substituent alters electronic profile; lacks pyrimidinyl group.

Physicochemical Properties

Property Target Compound Sulfometuron-methyl Bipyrazol-5-ol
Molecular Weight ~380 g/mol 364 g/mol ~350–400 g/mol
LogP (Predicted) High (tert-butylbenzyl) Moderate (sulfonylurea) Moderate (aryl groups)
Hydrogen Bonding 5-Hydroxy (donor/acceptor) Sulfonyl oxygen (acceptor) 5-Hydroxy + pyrimidine N
Solubility Low (hydrophobic substituents) Moderate (ionizable sulfonylurea) Low-moderate

Biological Activity

4-(4-tert-butylbenzyl)-1-(4,6-dimethylpyrimidin-2-yl)-3-methyl-1H-pyrazol-5-ol is a compound that belongs to the pyrazole family, known for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole ring, a pyrimidine moiety, and a tert-butylbenzyl group. Its molecular formula is C18H24N4OC_{18}H_{24}N_4O, and it has a molecular weight of approximately 320.41 g/mol.

Anti-inflammatory Activity

Studies have shown that compounds with a pyrazole nucleus exhibit significant anti-inflammatory properties. For instance, derivatives similar to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines such as TNF-α and IL-6. A notable study reported that certain pyrazole derivatives could inhibit TNF-α by up to 85% at specific concentrations, indicating strong anti-inflammatory potential .

Antimicrobial Activity

Research indicates that pyrazole derivatives possess antibacterial and antifungal properties. In vitro studies have demonstrated that compounds similar to the target compound showed effective inhibition against various bacterial strains including E. coli and Staphylococcus aureus. The presence of specific functional groups in the structure enhances the antimicrobial efficacy .

Antitumor Activity

The potential antitumor effects of pyrazole derivatives have been explored in several studies. Compounds with structural similarities to this compound have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest .

The mechanisms underlying the biological activities of this class of compounds often involve the modulation of signaling pathways associated with inflammation and cell proliferation. For example, inhibition of cyclooxygenase (COX) enzymes has been linked to their anti-inflammatory effects, while interference with kinase pathways may contribute to their antitumor properties .

Case Studies

Several case studies highlight the efficacy of pyrazole derivatives in clinical settings:

  • Anti-inflammatory Study : A series of pyrazole derivatives were synthesized and evaluated for their anti-inflammatory activity in animal models, showing significant reduction in edema comparable to standard anti-inflammatory drugs like indomethacin.
  • Antimicrobial Efficacy : A compound structurally related to the target was tested against multiple bacterial strains in vitro, yielding promising results that suggest further development for therapeutic use in infections resistant to conventional antibiotics.
  • Cancer Research : In vitro assays demonstrated that certain pyrazole derivatives could inhibit the growth of breast cancer cell lines by inducing apoptosis, suggesting a potential role in cancer therapy.

Summary Table of Biological Activities

Activity TypeEfficacy LevelReference
Anti-inflammatoryHigh
AntimicrobialModerate
AntitumorSignificant

Q & A

Q. Table 1. Synthetic Optimization Parameters

ParameterOptimal ConditionImpact on YieldReference
SolventDMF+25%
CatalystNaH+30%
Temperature80°C (reflux)+15%

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